Cas no 1936632-16-4 (7-Fluoro-1H-indole-6-carbonyl chloride)
7-Fluoro-1H-indole-6-carbonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 7-Fluoro-1H-indole-6-carbonyl chloride
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- MDL: MFCD28976440
- Inchi: 1S/C9H5ClFNO/c10-9(13)6-2-1-5-3-4-12-8(5)7(6)11/h1-4,12H
- InChI Key: LNVDNUFEIJCUQZ-UHFFFAOYSA-N
- SMILES: ClC(C1C=CC2C=CNC=2C=1F)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 224
- Topological Polar Surface Area: 32.9
7-Fluoro-1H-indole-6-carbonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 128132-1g |
7-Fluoro-1H-indole-6-carbonyl chloride, 95% |
1936632-16-4 | 95% | 1g |
$2712.00 | 2023-09-09 |
7-Fluoro-1H-indole-6-carbonyl chloride Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on 7-Fluoro-1H-indole-6-carbonyl chloride
7-Fluoro-1H-indole-6-carbonyl Chloride (CAS 1936632-16-4): A Versatile Building Block in Modern Organic Synthesis
7-Fluoro-1H-indole-6-carbonyl chloride (CAS 1936632-16-4) is a highly specialized fluorinated indole derivative that has gained significant attention in pharmaceutical and agrochemical research. This compound serves as a crucial intermediate for synthesizing various bioactive molecules, particularly in the development of kinase inhibitors and GPCR-targeting drugs. The presence of both fluoro and carbonyl chloride functional groups makes it exceptionally reactive for amide bond formation and other key transformations.
The growing demand for 7-Fluoro-1H-indole-6-carbonyl chloride reflects current industry trends toward fluorinated pharmaceuticals, as approximately 30% of newly approved drugs contain fluorine atoms. Researchers particularly value this compound for its ability to improve metabolic stability and bioavailability in drug candidates. Recent studies highlight its application in developing next-generation anticancer agents, where the fluoro-indole scaffold demonstrates remarkable selective binding properties.
From a synthetic chemistry perspective, 7-Fluoro-1H-indole-6-carbonyl chloride offers several advantages. Its electron-withdrawing fluorine at the 7-position activates the carbonyl chloride group for nucleophilic substitution while maintaining the indole nitrogen's basicity. This unique electronic configuration enables chemists to perform regioselective modifications that would be challenging with non-fluorinated analogs. The compound's crystalline nature also facilitates purification and characterization, making it ideal for high-throughput screening applications.
In material science, derivatives of 7-Fluoro-1H-indole-6-carbonyl chloride have shown promise in developing organic semiconductors and light-emitting materials. The fluorine-induced dipole moments and planar indole structure contribute to enhanced charge transport properties. These applications align with the growing market for flexible electronics and OLED technologies, where researchers constantly seek novel electron-deficient building blocks.
The synthesis of 7-Fluoro-1H-indole-6-carbonyl chloride typically involves multistep organic transformations starting from commercially available fluoroaniline precursors. Modern flow chemistry approaches have significantly improved the yield and safety profile of its production. Analytical techniques like HPLC-MS and 19F-NMR are essential for quality control, given the compound's sensitivity to moisture and tendency toward hydrolysis.
Environmental considerations surrounding fluorinated compounds have prompted innovations in the green chemistry applications of 7-Fluoro-1H-indole-6-carbonyl chloride. Recent publications describe catalytic methods that minimize waste generation during its utilization. These developments address growing concerns about PFAS alternatives while maintaining the compound's synthetic utility.
Market analysts project steady growth for 7-Fluoro-1H-indole-6-carbonyl chloride and related fluoro-indole derivatives, driven by increasing R&D investments in targeted therapies and precision medicine. The compound's compatibility with parallel synthesis techniques makes it particularly valuable for combinatorial chemistry and drug discovery platforms. Several patent applications have recently emerged covering novel bioconjugation methods using this versatile intermediate.
From a regulatory perspective, proper handling of 7-Fluoro-1H-indole-6-carbonyl chloride requires standard laboratory safety protocols for acid chlorides. While not classified as hazardous under normal conditions, its reactivity profile necessitates appropriate storage conditions (typically under inert atmosphere at low temperatures) to maintain stability. These practical considerations are crucial for researchers working with this valuable chemical building block.
The unique properties of 7-Fluoro-1H-indole-6-carbonyl chloride continue to inspire innovative applications beyond traditional medicinal chemistry. Recent studies explore its potential in covalent inhibitor design, proteolysis targeting chimeras (PROTACs), and bioorthogonal chemistry. As synthetic methodologies advance, this compound will likely play an increasingly important role in developing next-generation therapeutics and functional materials.
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